molecular formula C8H20N4 B056578 1,4-Piperazinediethanamine CAS No. 6531-38-0

1,4-Piperazinediethanamine

Cat. No. B056578
CAS RN: 6531-38-0
M. Wt: 172.27 g/mol
InChI Key: PAOXFRSJRCGJLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Piperazinediethanamine derivatives and related compounds involves multiple steps and methodologies. For example, organic crystal engineering techniques have been applied to synthesize 1,4-piperazine-2,5-diones with varying yields and crystalline forms, highlighting the complexity and versatility of synthesis methods used for compounds related to 1,4-Piperazinediethanamine (Weatherhead-Kloster et al., 2005). Additionally, the synthesis of piperazine derivatives has been explored to enhance their structural and functional diversity (Lázár et al., 2002).

Molecular Structure Analysis

The molecular structure of 1,4-Piperazinediethanamine derivatives has been thoroughly investigated through various analytical techniques. For instance, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a derivative, was characterized by X-ray crystallography, demonstrating the compound's monoclinic system and providing insight into its crystallographic symmetry and molecular geometry (Zhang et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of 1,4-Piperazinediethanamine and its derivatives have been the subject of significant research. Studies have explored how these compounds participate in various chemical reactions, including catalysis and complex formation, showcasing their versatility in synthetic chemistry applications. For instance, piperazine has been identified as an excellent catalyst for synthesizing 2-amino-3-cyano-4H-pyran derivatives in aqueous media, highlighting its utility in facilitating efficient and environmentally friendly chemical reactions (Yousefi et al., 2018).

Physical Properties Analysis

The physical properties of 1,4-Piperazinediethanamine and related compounds, such as solubility, melting point, and crystalline structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and applications. The crystal structure analysis of 1,4-Piperazine derivatives provides insights into their hydrogen bonding patterns and polymorphism, which are essential for predicting their solubility and stability (Potter, 1962).

Chemical Properties Analysis

The chemical properties of 1,4-Piperazinediethanamine, including its reactivity, stability under various conditions, and interaction with other compounds, have been a focus of research. Its degradation behavior in carbon dioxide capture applications, for instance, showcases its chemical stability and potential for environmental applications (Freeman et al., 2010).

Scientific Research Applications

  • Pharmacology
    • 1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications .
    • It represents one of the most important groups of calcium-channel modulating agents and has experienced widespread use in the treatment of cardiovascular disease .
    • It shows antibacterial, anticancer, antileishmanial, anticoagulant, anticonvulsant, antitubercular, antioxidant, antiulcer, CFTR, antimalarials, neuroprotection properties, HIV-1 protease inhibitors, antifertility activities and many more .
  • Calcium Channel Blocker

    • 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications .
    • It is one of the most important groups of calcium-channel modulating agents .
  • Anti-Oxidative

    • 1,4-DHP has anti-oxidative properties .
  • Anti-Inflammatory

    • 1,4-DHP has anti-inflammatory properties .
  • Anti-Microbial

    • 1,4-DHP has anti-microbial properties .
  • Anti-Hypertensive

    • 1,4-DHP has anti-hypertensive properties .
  • Anti-Diabetic

    • 1,4-DHP has anti-diabetic properties .
  • Anticoagulant

    • 1,4-DHP has anticoagulant properties .
  • Anti-cholinesterase

    • 1,4-DHP has anti-cholinesterase properties .
  • Neuro-protective

    • 1,4-DHP has neuro-protective properties .
  • Antimalarial

    • 1,4-DHP has antimalarial properties .
  • HIV-1 Protease Inhibitor

    • 1,4-DHP has HIV-1 protease inhibitor properties .
  • Antifertility

    • 1,4-DHP has antifertility properties .

Safety And Hazards

1,4-Piperazinediethanamine may cause an allergic skin reaction and may cause damage to organs. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed or inhaled .

properties

IUPAC Name

2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXFRSJRCGJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064400
Record name 1,4-Piperazinediethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinediethanamine

CAS RN

6531-38-0
Record name 1,4-Piperazinediethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6531-38-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinediethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanamine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinediethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1,4-diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.754
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Record name 1,4-PIPERAZINEDIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2W4524XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Vega, A Sanna, B Navarrete… - … Gases: Science and …, 2014 - Wiley Online Library
Carbon dioxide capture and storage (CCS) technologies have been proposed as a promising alternative to reduce CO 2 emissions from fossil fuel power plants with post‐combustion …
Number of citations: 114 onlinelibrary.wiley.com
F Vega, M Cano, A Sanna, JM Infantes… - Chemical Engineering …, 2018 - Elsevier
Solvent degradation and volatile compound emissions are two of the major concerns about the deployment of carbon capture technologies based on chemical absorption. In this context…
Number of citations: 15 www.sciencedirect.com
F Vega Borrero, M Cano Palacios, A Sanna… - … Journal, 350, 883-892., 2018 - idus.us.es
Solvent degradation and volatile compound emissions are two of the major concerns about the deployment of carbon capture technologies based on chemical absorption. In this context…
Number of citations: 0 idus.us.es
F Vegaa, M Canoa, A Sannab, JM Infantesa… - core.ac.uk
Solvent degradation and volatile compound emissions are two of the major concerns about the deployment of carbon capture technologies based on chemical absorption. In this context…
Number of citations: 0 core.ac.uk
T Skårman, H Danielsson, E Henningsson, M Östman - 2006 - diva-portal.org
This report describes how a new method for estimating emissions of NMVOC and CO2 from CRF sector 3, Solvent and Other Products Use, has been developed. This consumption-…
Number of citations: 3 www.diva-portal.org
T Skårman, H Danielsson, M Jerksjö, M Ifverberg - 2016 - diva-portal.org
This project has been performed by SMED (Swedish Environmental Emission Data) on commission by Swedish Environmental Protection Agency. This particular project was carried out …
Number of citations: 0 www.diva-portal.org
R Purchase - Journal of Chemical Research, 2005 - journals.sagepub.com
PAPER: 05/3012 The purification of triethylenetetramine and its dihydrochloride for the treatment of Wilson’s disease Page 1 PAPER: 05/3012 The purification of triethylenetetramine …
Number of citations: 4 journals.sagepub.com
M SMITH, ORN ALMARSSON, L BRITO - ic.gc.ca
La présente invention concerne de nouveaux lipides et des compositions les comprenant. Les nanoparticules lipidiques selon l'invention comprennent un nouveau lipide ainsi que des …
Number of citations: 0 www.ic.gc.ca
S Fischer, Å Almkvist, E Karlsson - 2006 - diva-portal.org
ExponeringsIndex finns framtaget för ca 10 000 kemikalier och ger ett grovt mått på exponering av ett antal primärrecipienter. Indexet bygger på den användningsbeskrivning samt …
Number of citations: 0 www.diva-portal.org

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